Mechanistic & Pharmacological Profile: Acetyl-Amylin (8-37) in Murine Models
Mechanistic & Pharmacological Profile: Acetyl-Amylin (8-37) in Murine Models
Executive Summary
Acetyl-Amylin (8-37) is a synthetic, N-terminally acetylated peptide fragment derived from the full-length islet amyloid polypeptide (IAPP). In rodent models (rat and mouse), it functions as a competitive antagonist at amylin receptors (AMY). Unlike human amylin, rodent amylin is non-amyloidogenic due to specific proline substitutions.[1] Consequently, the (8-37) fragment is a critical tool for deconvoluting the physiological role of endogenous amylin in metabolic regulation—specifically gastric emptying, glucagon suppression, and satiety signaling in the Area Postrema (AP).
This guide delineates the molecular mechanism of action (MoA), receptor pharmacology, and validated experimental protocols for utilizing Acetyl-Amylin (8-37) in murine research.
Molecular Architecture
Sequence Identity
In rats and mice, the amino acid sequence of native amylin is identical.[1] Therefore, the (8-37) antagonist fragment is interchangeable between these species.
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Construct: Acetyl-Amylin (8-37) (Rat/Mouse)
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Sequence: Ac-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2
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Modifications:
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N-terminal Acetylation (Ac): Mimics the electronic environment of the peptide bond found in the full-length protein and confers resistance to aminopeptidase degradation.
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C-terminal Amidation (NH2): Essential for high-affinity receptor binding, mimicking the native amidated C-terminus of full-length amylin.
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Structural Significance
Full-length amylin (1-37) contains an intramolecular disulfide bridge between Cys-2 and Cys-7, forming a loop structure essential for agonist activity. The (8-37) fragment lacks this N-terminal loop.
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Result: The fragment retains the alpha-helical region required for receptor binding but lacks the N-terminal domain required for receptor activation. This structural decoupling is the basis of its competitive antagonism.
Receptor Pharmacology & Mechanism of Action[2]
The AMY Receptor Complex
Amylin does not bind to a single GPCR. Instead, it acts upon the Calcitonin Receptor (CTR) , a Class B GPCR, only when it is heterodimerized with a Receptor Activity-Modifying Protein (RAMP) .[2]
| Receptor Subtype | Composition | Primary Localization | Affinity for Amylin |
| CTR | Calcitonin Receptor alone | Bone (Osteoclasts) | Low |
| AMY1 | CTR + RAMP1 | Brain (Area Postrema, NTS) | High |
| AMY2 | CTR + RAMP2 | Periphery | High |
| AMY3 | CTR + RAMP3 | Brain / Periphery | High |
Mechanism of Antagonism
Acetyl-Amylin (8-37) acts as a competitive antagonist.[3][4] It occupies the orthosteric binding pocket formed by the interface of the CTR and the RAMP extracellular domain.
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Binding: The C-terminal alpha-helix of the (8-37) fragment docks into the receptor ECD.
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Blockade: Because the N-terminal disulfide loop (residues 1-7) is absent, the peptide cannot trigger the transmembrane conformational change in the CTR.
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Signal Termination: This prevents the coupling of the Gs alpha subunit (
), thereby inhibiting the downstream Adenylyl Cyclase (AC) cAMP PKA cascade.
Pathway Visualization
The following diagram illustrates the competitive antagonism at the cellular level.
Caption: Competitive antagonism of the AMY receptor complex. Ac-Amylin (8-37) occupies the receptor, preventing Gs-coupling and downstream cAMP signaling.
Experimental Applications
In Vivo: Gastric Emptying & Satiety
In rats and mice, endogenous amylin acts on the Area Postrema (AP) to slow gastric emptying and induce satiety. Ac-Amylin (8-37) is used to prove causality. If the antagonist accelerates gastric emptying or increases food intake, it confirms the presence of endogenous amylin tone.
In Vitro: Receptor Selectivity
Researchers use Ac-Amylin (8-37) to distinguish AMY-mediated effects from CGRP-mediated effects. While CGRP receptors (CLR + RAMP1) are structurally related, Ac-Amylin (8-37) displays selectivity for the CTR-based AMY complexes over the CLR-based CGRP receptors, although cross-reactivity can occur at high concentrations.
Validated Protocol: Antagonism of Amylin-Induced Gastric Slowing[5]
Objective: To quantify the antagonistic effect of Ac-Amylin (8-37) on gastric emptying in conscious rats.
Materials
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Subject: Male Sprague-Dawley rats (250–300 g), fitted with indwelling jugular catheters (optional, or use IP injection).
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Compounds:
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Agonist: Rat Amylin (1-37) dissolved in saline.
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Antagonist: Acetyl-Amylin (8-37) dissolved in saline.
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Tracer: Phenol Red (1.5% solution in 1.5% methylcellulose) or
H-Glucose.
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Equipment: Spectrophotometer (560 nm) or Scintillation counter.
Step-by-Step Workflow
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Preparation (T minus 24h): Fast rats for 18–24 hours to ensure empty stomachs. Water provided ad libitum.
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Antagonist Administration (T minus 20 min):
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Inject Ac-Amylin (8-37) (typical dose: 100–300 µg/kg, SC or IV).
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Control Group: Inject Saline.
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Agonist Challenge (T minus 15 min):
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Inject Rat Amylin (typical dose: 5–20 µg/kg, SC).
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Note: The antagonist is given before the agonist to occupy receptors.
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Gavage (T = 0):
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Administer 1.5 mL of Phenol Red tracer solution via oral gavage.
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Termination (T + 20 min):
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Euthanize animal rapidly (CO2 or anesthetic overdose).
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Clamp the pylorus and cardia immediately to prevent leakage.
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Quantification:
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Remove stomach and homogenize in 0.1N NaOH.
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Precipitate proteins (trichloroacetic acid).
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Measure absorbance of supernatant at 560 nm.
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Calculation:
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% Emptying =
.
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Protocol Visualization
Caption: Temporal workflow for assessing gastric emptying antagonism. Pre-treatment with Ac-Amylin (8-37) is critical for competitive receptor occupancy.
Comparative Data: Antagonist Potency
The following table summarizes the binding affinities (
| Compound | Target Receptor | Potency ( | Mechanism |
| Ac-Amylin (8-37) | AMY1 / AMY3 | High nM range | Competitive Antagonist |
| AC187 | AMY1 / AMY3 | Sub-nanomolar (High) | Competitive Antagonist (sCT derived) |
| CGRP (8-37) | CGRP / AMY1 | Moderate | Mixed Antagonist |
| Salmon Calcitonin (8-32) | CTR / AMY | High | Broad Antagonist |
Insight: While AC187 is often cited as a "super-antagonist" due to higher affinity, Ac-Amylin (8-37) provides a more homologous control when studying the specific cleavage or regulation of the native rat peptide.
References
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Hay, D. L., et al. (2005). "Amylin receptors: molecular composition and pharmacology." Biochemical Society Transactions. Link
- Young, A. (2005). "Amylin: Physiology and Pharmacology." Elsevier Science.
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Gedulin, B. R., et al. (2006). "Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187."[4][5] Regulatory Peptides.[4][5] Link
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Reidelberger, R. D., et al. (2004). "Amylin and salmon calcitonin inhibit food intake in rats via a common mechanism." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Link
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Bower, R. L., & Hay, D. L. (2016). "Amylin structure-function relationships and receptor pharmacology: implications for amylin mimetics." British Journal of Pharmacology. Link
Sources
- 1. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AC 187 | CAS:151804-77-2 | Amylin receptor antagonist, Potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
